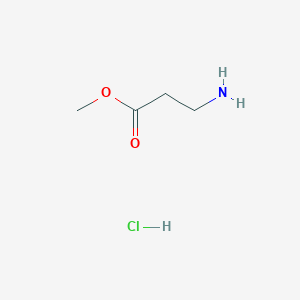

Methyl 3-aminopropanoate hydrochloride

Description

The exact mass of the compound Methyl 3-aminopropionate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17501. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRZDJXVKFLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370492 | |

| Record name | Methyl 3-aminopropionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-73-4 | |

| Record name | 3196-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-aminopropionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a chemical compound widely utilized as a building block in organic synthesis. Its structure incorporates a primary amine and a methyl ester, making it a versatile reagent for the introduction of a 3-(methoxycarbonyl)ethyl group in the synthesis of more complex molecules, including pharmaceutical intermediates and research chemicals.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, spectral data, synthesis, and analytical methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 3196-73-4 | [2][3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 103-105 °C | [4] |

| Boiling Point | 151.8 °C at 760 mmHg | [4] |

| Flash Point | 26.5 °C | [4] |

| Density | 1.013 g/cm³ | [4] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL | [1] |

| Water | Soluble | |

| Methanol (B129727) | Soluble | |

| Ethanol (B145695) | Soluble |

Acidity

| Property | Value | Reference |

| pKa | Not experimentally determined in reviewed literature. |

Note: The pKa of the protonated amine is expected to be in the range of 9-10, typical for primary ammonium (B1175870) ions.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in Chloroform-d shows the following characteristic peaks: a broad singlet for the three amine protons (NH₃⁺), a singlet for the three methyl ester protons (OCH₃), and two triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is available in public databases such as PubChem.[3] It will exhibit four distinct signals corresponding to the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. Key peaks include a broad band in the 3200-2800 cm⁻¹ region, indicative of the N-H stretching of the ammonium group. A strong absorption around 1740 cm⁻¹ corresponds to the C=O stretching of the ester group. C-N and C-O stretching vibrations are also observable in the fingerprint region.[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of β-alanine with methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[6]

Materials:

-

β-Alanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend β-alanine in anhydrous methanol.[6] The reaction should be carried out under a fume hood.

-

Cool the suspension in an ice bath.[6]

-

Slowly add thionyl chloride dropwise to the stirred suspension.[6] This step is exothermic and generates HCl gas in situ, which acts as the catalyst.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

The resulting this compound can be purified by recrystallization, typically from a methanol/ether solvent system.

Analytical Workflow for Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

1. Physical Characterization:

-

Appearance: Visual inspection for color and form.

-

Melting Point: Determination using a melting point apparatus. A sharp melting range close to the literature value indicates high purity.

2. Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

IR Spectroscopy: To identify characteristic functional groups (amine, ester).

3. Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

Applications in Research and Drug Development

This compound serves as a key intermediate in various chemical syntheses.[7] Its primary application lies in the field of medicinal chemistry and drug development, where it is used to introduce a flexible three-carbon spacer with a terminal ester functionality. This motif is present in a range of biologically active molecules. It is also utilized in proteomics research.[2] The compound itself is not known to possess significant biological activity or to be involved in specific signaling pathways; its value is derived from its utility as a synthetic precursor.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamental building block in organic and medicinal chemistry. This guide has provided a detailed overview of its core properties, including physical characteristics, spectral data, and established synthetic and analytical protocols. The structured presentation of this information aims to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:3196-73-4 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. xcessbio.com [xcessbio.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-aminopropanoate Hydrochloride from β-Alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-aminopropanoate hydrochloride, a valuable building block in pharmaceutical and biochemical research, from the readily available amino acid β-alanine. This document provides a comparative overview of common synthetic methods, detailed experimental protocols, and relevant chemical data to support laboratory and developmental applications.

Introduction

This compound, also known as β-alanine methyl ester hydrochloride, serves as a key intermediate in the synthesis of various biologically active molecules and ligands.[1][2][3] Its preparation involves the esterification of the carboxylic acid functionality of β-alanine. The presence of the amine group necessitates the use of acid catalysis, which also conveniently protonates the amine to form the hydrochloride salt, preventing self-amidation and improving the product's stability and handling characteristics. This guide focuses on the prevalent and effective methods for this transformation, primarily the Fischer-Speier esterification, utilizing common acid catalysts.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound from β-alanine is typically achieved via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The most common methods employ thionyl chloride, sulfuric acid, or trimethylchlorosilane (TMSCl) as the catalyst in methanol (B129727). Each method presents distinct advantages and considerations in terms of reaction conditions, yield, and safety.

| Method | Catalyst | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Methanol, often initiated at low temperature (0°C to ice bath), followed by reflux (approx. 66°C).[6][7] | High to quantitative (often approaching 100%).[6] | In situ generation of HCl from SOCl₂ and methanol drives the reaction to completion. Volatile byproducts are easily removed. | Thionyl chloride is highly corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂). Requires careful handling in a fume hood.[8] |

| Sulfuric Acid | Concentrated Sulfuric Acid (H₂SO₄) | Methanol, reflux (65-68°C) for several hours.[9] | High (up to 95%).[9] | Readily available and inexpensive catalyst. Simple reaction setup. | The reaction is an equilibrium, often requiring a large excess of methanol. The workup can be more involved to neutralize the strong acid. |

| Trimethylchlorosilane | Trimethylchlorosilane (TMSCl) | Methanol, room temperature.[10][11] | Good to excellent. | Milder reaction conditions (room temperature). Simple workup, often involving only solvent evaporation.[10] | TMSCl is moisture-sensitive. The reaction may require longer times for substrates with poor solubility.[10] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound using the aforementioned catalysts.

Method 1: Thionyl Chloride-Mediated Esterification

This protocol is adapted from procedures that report near-quantitative yields and is a common laboratory method.[6][7]

Materials:

-

β-Alanine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (e.g., 60 mL).

-

Cool the flask in an ice bath.

-

Slowly and dropwise, add thionyl chloride (e.g., 4 mL) to the cooled methanol. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood. An alkali trap (e.g., NaOH solution) should be used to neutralize the evolved gases.[6]

-

After the addition is complete, stir the mixture in the ice bath for approximately 1 hour.

-

Add β-alanine (e.g., 8 mmol) to the reaction mixture in one portion.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 66°C) and maintain for 6 hours.[6]

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the β-alanine spot disappears. A ninhydrin (B49086) solution can be used as a staining agent.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess reagents by rotary evaporation to yield the crude product. The product is often obtained as a white solid or colorless oil and can be used directly for many applications or further purified.[7]

Method 2: Sulfuric Acid-Catalyzed Esterification

This method utilizes a strong, non-volatile acid catalyst.[9]

Materials:

-

β-Alanine

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Suspend β-alanine (e.g., 300g) in methanol (e.g., 1900g) in a round-bottom flask equipped with a magnetic stirrer.

-

At a temperature of 19-21°C, slowly add concentrated sulfuric acid (e.g., 400g).

-

After the addition is complete, heat the mixture to reflux (65-68°C) for 8 hours.[9]

-

Cool the reaction mixture to room temperature.

-

The product is typically isolated by concentrating the reaction mixture under vacuum to remove the methanol. The resulting product is often an aqueous solution of the sulfate (B86663) salt, which can be further processed or used as is.[9]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | β-Alanine | This compound |

| Synonyms | 3-Aminopropanoic acid | β-Alanine methyl ester hydrochloride[1][2] |

| CAS Number | 107-95-9[3] | 3196-73-4[1][6] |

| Molecular Formula | C₃H₇NO₂ | C₄H₁₀ClNO₂[1] |

| Molecular Weight | 89.09 g/mol | 139.58 g/mol [1][6] |

| Appearance | White crystalline powder | White to off-white crystalline powder or solid.[12][13] |

| Melting Point | 207 °C (decomposes) | 103-107 °C[13][14] |

| Solubility | Soluble in water | To be determined, likely soluble in water and methanol.[1] |

Visualizations

Reaction Pathway

The following diagram illustrates the Fischer esterification of β-alanine with methanol, catalyzed by an acid (H⁺), to form methyl 3-aminopropanoate. The subsequent protonation of the amine by HCl (when using thionyl chloride) or the presence of the acid catalyst results in the hydrochloride salt.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis using the thionyl chloride method.

Caption: General experimental workflow for the thionyl chloride method.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:3196-73-4 | Chemsrc [chemsrc.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pianetachimica.it [pianetachimica.it]

- 9. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. b-Alanine methyl ester = 98.0 AT 3196-73-4 [sigmaaldrich.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride

For Immediate Release

A comprehensive technical guide on the discovery, synthesis, and applications of β-Alanine Methyl Ester Hydrochloride (CAS 3196-73-4) has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the history and evolution of this versatile chemical compound, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

β-Alanine methyl ester hydrochloride is a derivative of the naturally occurring β-amino acid, β-alanine. While β-alanine itself is found in biological systems and is a component of carnosine and pantothenic acid, its methyl ester has carved out a significant niche as a valuable building block in organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry. This guide traces the progression of its synthesis, from early esterification methods to more contemporary, high-yield processes, and explores its critical role in the creation of novel molecules.

A History of Synthesis: From Classic Methods to Modern Innovations

The primary and most straightforward method for the synthesis of β-alanine methyl ester hydrochloride is the Fischer esterification of β-alanine. This classic acid-catalyzed reaction involves treating β-alanine with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

A notable advancement in the synthesis of β-alanine methyl ester salts is detailed in a patented method that focuses on maximizing yield. This process involves the reaction of β-alanine with methanol and concentrated sulfuric acid, followed by a controlled reflux and concentration procedure. The resulting β-alanine methosulfate is then carefully neutralized to achieve a high yield of the desired product. This method is highlighted for its operational simplicity, high yield (up to 95%), and reduced environmental impact due to the absence of toxic and corrosive gases in the primary synthesis steps.[1]

More recent synthetic explorations have ventured into novel approaches, such as the use of dendrimeric intermediates. One such method utilizes the Michael addition of an amino acid ester to a dendrimer scaffold, like pentaerythritol (B129877) tetraacrylate, to produce N-alkyl-β-amino esters in a one-pot reaction under mild conditions. While this showcases innovative synthetic strategies, the classic Fischer esterification remains a common and practical approach for laboratory and industrial-scale production.

Comparative Synthesis Data

| Method | Key Reagents | Reported Yield | Reference |

| Fischer Esterification | β-Alanine, Methanol, Sulfuric Acid | Not explicitly quantified in general literature | General Chemistry Principle |

| Patented High-Yield Method | β-Alanine, Methanol, Concentrated Sulfuric Acid, Ammonia | 95% | [1] |

| Reductive Amination | p-Nitrobenzaldehyde, β-Alanine methyl ester hydrochloride, Sodium borohydride (B1222165) | 71.1% (for N-(p-nitrobenzyl) derivative) | [2] |

Core Applications in Research and Development

The utility of β-alanine methyl ester hydrochloride stems from its bifunctional nature, possessing both an amine and a methyl ester group. This structure makes it an ideal starting material for the synthesis of more complex molecules.

Pharmaceutical and Medicinal Chemistry: The compound serves as a fundamental building block in the synthesis of a variety of pharmaceutical agents.[3] Its incorporation into drug candidates can influence their pharmacokinetic properties, such as solubility and stability. It is particularly noted for its use in the development of drugs targeting neurological disorders.[3]

Peptide Synthesis and β-Peptide Research: A significant application of β-alanine methyl ester hydrochloride is in the field of peptide chemistry. It is a precursor for the synthesis of β-peptides, which are analogues of natural α-peptides. β-peptides are of great interest because they often exhibit enhanced stability against enzymatic degradation, a critical advantage for the development of peptide-based drugs.[4] The methyl ester group provides a convenient handle for peptide bond formation.

dot

Biochemical Research: In biochemical studies, it is utilized in research concerning amino acid metabolism, aiding in the elucidation of metabolic pathways.[3]

Experimental Protocols

General Procedure for Fischer Esterification of β-Alanine

-

Reaction Setup: Suspend β-alanine in methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours.

-

Work-up: After cooling, the reaction mixture is typically concentrated to remove excess methanol. The resulting ester salt can be isolated and purified by recrystallization.

This is a generalized protocol and specific conditions may vary.

Synthesis of N-(p-nitrobenzyl)-β-alanine methyl ester hydrochloride[2]

-

A mixture of p-nitrobenzaldehyde (1.51 g), β-alanine methyl ester hydrochloride (1.40 g), and triethylamine (B128534) (1.6 ml) in methanol (20 ml) is stirred at room temperature for 25 minutes.

-

The mixture is cooled in an ice bath, and sodium borohydride (807 mg) is added.

-

The reaction is stirred at the same temperature for 10 minutes.

-

The mixture is then acidified with 10% HCl and extracted with ethyl acetate.

-

The aqueous layer is neutralized with 10% NaOH and extracted again with ethyl acetate.

-

The combined organic extracts are washed with saturated sodium chloride solution, dried, and the solvent is removed.

-

The residue is dissolved in ether, and an HCl-ether solution is added to precipitate the product.

-

The precipitate is collected and recrystallized from methanol to yield N-(p-nitrobenzyl)-β-alanine methyl ester hydrochloride.

dot

Concluding Remarks

β-Alanine methyl ester hydrochloride (CAS 3196-73-4) has evolved from a simple amino acid derivative to a key component in the toolbox of synthetic chemists. Its straightforward synthesis and versatile reactivity have cemented its importance in the development of novel pharmaceuticals and peptidomimetics. Future research will likely continue to uncover new applications for this fundamental building block, further expanding its role in science and medicine.

References

β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Alanine methyl ester hydrochloride is a derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a valuable building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.[1] Its enhanced solubility and stability compared to the parent amino acid make it a versatile reagent in pharmaceutical development and biochemical research.[1] This technical guide provides a detailed overview of the physical and chemical characteristics of β-alanine methyl ester hydrochloride, along with comprehensive experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Characteristics

β-Alanine methyl ester hydrochloride is a white to off-white crystalline powder.[2] It is known to be hygroscopic and heat-sensitive, necessitating proper storage conditions.[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Name | Methyl 3-aminopropanoate hydrochloride | [4] |

| Synonyms | β-Ala-OMe·HCl, H-β-Ala-OMe·HCl | [5] |

| CAS Number | 3196-73-4 | [5] |

| Molecular Formula | C₄H₁₀ClNO₂ | [4] |

| Molecular Weight | 139.58 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥97% | [6] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 103-107 °C | [6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [7] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |

| Storage | 2-8°C, under inert gas |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of β-alanine methyl ester hydrochloride are provided below.

Synthesis

Several methods are available for the synthesis of β-alanine methyl ester hydrochloride. The choice of method may depend on available reagents, desired scale, and laboratory capabilities.

This method offers mild reaction conditions and a simple workup procedure.[5]

Experimental Protocol:

-

To a round-bottom flask, add β-alanine (0.1 mol).

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with stirring.

-

Add methanol (B129727) (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture using a rotary evaporator to obtain β-alanine methyl ester hydrochloride.[5]

This is a classic method for the esterification of amino acids.

Experimental Protocol:

-

Cool absolute methanol (e.g., 40 g) in a flask suspended at room temperature.[8]

-

Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the methanol over a period of 2 hours, maintaining the temperature at 50°C.[8]

-

Add β-alanine to the solution.

-

Stir the mixture and allow it to react for approximately 3 hours at the same temperature.[8]

-

After the reaction, remove the excess methanol and unreacted thionyl chloride by concentration under reduced pressure.[8]

-

The crude product can then be purified by recrystallization.

This method utilizes a strong acid catalyst for the esterification.

Experimental Protocol:

-

Suspend β-alanine (e.g., 300g) in methanol (e.g., 1900g) and stir at 19-21°C.[9]

-

Slowly add concentrated sulfuric acid (e.g., 400g).[9]

-

After the addition is complete, heat the solution to 65-68°C and reflux for 6-8 hours.[9]

-

Cool the reaction mixture to 20-25°C.[9]

-

Concentrate the methanol solution under vacuum at 45-50°C to remove the methanol.[9]

-

The resulting product is the sulfate (B86663) salt, which can be used as is or converted to the hydrochloride salt.

Purification by Recrystallization

The crude β-alanine methyl ester hydrochloride can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add a non-polar solvent, such as diethyl ether or tert-butyl methyl ether, until the solution becomes cloudy.[10]

-

Cool the mixture in an ice bath to induce crystallization.[10]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether or tert-butyl methyl ether.[10]

-

Dry the purified crystals under vacuum.

Analytical Methods

NMR spectroscopy is used to confirm the structure of the synthesized compound.

Experimental Protocol for ¹H-NMR:

-

Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[11][12]

-

Transfer the solution to a clean 5 mm NMR tube to a height of approximately 4-5 cm.[11]

-

Acquire the ¹H-NMR spectrum on a spectrometer.

-

Expected ¹H-NMR (DMSO-d₆) shifts: The spectrum should show characteristic peaks for the methyl ester protons, and the two methylene (B1212753) groups of the β-alanine backbone.[5]

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Thoroughly grind 0.5-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.[3]

-

Press the mixture into a thin, transparent pellet using a pellet press.[3]

-

Acquire the IR spectrum.

-

Expected IR peaks: The spectrum should show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group, C=O stretching of the ester, and C-O stretching.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or a mixture of methanol and water.

-

Infuse the solution directly into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected m/z: The spectrum should show a peak corresponding to the molecular ion [M+H]⁺.[5]

Safety and Handling

β-Alanine methyl ester hydrochloride should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3]

Conclusion

β-Alanine methyl ester hydrochloride is a key intermediate with broad applications in chemical synthesis. This guide provides a comprehensive overview of its properties and detailed protocols for its preparation and characterization, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. orgsyn.org [orgsyn.org]

- 3. shimadzu.com [shimadzu.com]

- 4. beta-Alanine methyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 10. pianetachimica.it [pianetachimica.it]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectral Analysis of Methyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-aminopropanoate hydrochloride (C₄H₁₀ClNO₂; MW: 139.58 g/mol ). Detailed analyses of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are presented. This document includes detailed experimental protocols for obtaining each spectrum and a logical workflow for the spectral characterization of the compound, visualized using a Graphviz diagram. The presented data is crucial for the unambiguous identification and quality control of this compound in research and drug development settings.

Chemical Structure

IUPAC Name: methyl 3-aminopropanoate;hydrochloride[1]

Chemical Formula: C₄H₁₀ClNO₂

Molecular Weight: 139.58 g/mol [1]

Structure:

Spectral Data

The following sections summarize the key spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The spectrum of this compound exhibits distinct signals corresponding to the different types of protons present.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~8.27 | broad singlet | 3H | -NH₃⁺ |

| 2 | ~3.77 | singlet | 3H | -OCH₃ |

| 3 | ~3.39 | triplet | 2H | -CH₂-NH₃⁺ |

| 4 | ~2.95 | triplet | 2H | -C(=O)-CH₂- |

Note: Chemical shifts are reported based on data obtained in Chloroform-d (CDCl₃) at 500 MHz.[2] The broadness of the amine protons is due to quadrupole broadening and exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~171 | -C=O |

| 2 | ~52 | -OCH₃ |

| 3 | ~35 | -CH₂-NH₃⁺ |

| 4 | ~32 | -C(=O)-CH₂- |

Note: Approximate chemical shifts are based on typical values for similar functional groups and require experimental verification for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, Broad | N-H stretch (from -NH₃⁺), O-H stretch (if moisture is present) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (amine salt) |

| ~1250 | Strong | C-O stretch (ester) |

Note: These are characteristic absorption bands. The spectrum for a specific sample should be acquired for precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 104.07 | High | [M+H]⁺ (protonated molecule of the free base) |

| 74.06 | Medium | [M-OCH₃]⁺ |

| 59.04 | High | [COOCH₃]⁺ |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (Methyl 3-aminopropanoate) after loss of HCl. The values presented are predicted for the free base.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for the free base).

-

Analyze the fragmentation pattern to confirm the structure.

-

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

References

Key synonyms for Methyl 3-aminopropanoate hydrochloride

An In-depth Technical Guide to Methyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical identity, physical and chemical properties, and key applications, supported by experimental protocols and logical workflows.

Chemical Identity and Synonyms

This compound is a widely used reagent in scientific research and development. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

Key Synonyms:

-

Methyl 3-aminopropionate hydrochloride[2]

-

beta-Alanine methyl ester HCl[3]

-

methyl beta-alanate HCl[3]

-

H-beta-Ala-OMe.HCl[2]

-

3-Aminopropanoic acid methyl ester hydrochloride[2]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 3196-73-4[1][2][3][4] |

| Molecular Formula | C₄H₁₀ClNO₂[1][4] |

| Molecular Weight | 139.58 g/mol [1] |

| PubChem CID | 2734767[1] |

| MDL Number | MFCD00039060[2] |

| InChIKey | XPGRZDJXVKFLHQ-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)CCN.Cl[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 103-107 °C | Sigma-Aldrich |

| Boiling Point | 151.8 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.013 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedChemExpress |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Spectral Data

Spectroscopic data is critical for the verification of the identity and purity of this compound.

-

¹H NMR, ¹³C NMR, and IR spectra are available for reference on PubChem.[1] It is recommended to acquire and interpret spectra for each new batch of the compound to ensure quality.

Applications in Research and Development

This compound serves as a valuable precursor and building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

As a derivative of the non-proteinogenic amino acid β-alanine, this compound is frequently incorporated into synthetic peptides to introduce unique structural features. β-amino acids can impart increased stability against enzymatic degradation and can induce specific secondary structures in peptides.[5] It is a key component in the synthesis of peptidomimetics and other modified peptides for therapeutic applications.[5]

Drug Discovery and Medicinal Chemistry

The β-amino acid scaffold is present in numerous biologically active molecules.[5] Derivatives of β-alanine have been investigated for a range of therapeutic applications, including antimicrobial and antifungal agents.[6] this compound provides a convenient starting material for the synthesis of novel β-amino acid derivatives and their subsequent evaluation as potential drug candidates.[2][7][8]

Proteomics Research

This compound is also utilized in proteomics research, although its specific role is often as a biochemical tool for derivatization or as a component in synthetic peptide standards for mass spectrometry.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the incorporation of a β-alanine residue into a peptide sequence using solid-phase synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound (as the β-alanine source, which would typically be Fmoc-protected for SPPS)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (or Fmoc-β-alanine, prepared from this compound) and coupling reagents (HBTU/HOBt) in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using HPLC.

Synthesis of a Bidentate Pyridine-Acid Ligand

This protocol is adapted from the supplementary information of a study that synthesized a water-soluble bidentate pyridine-acid ligand.[9]

Materials:

-

This compound

-

Anthracene-9-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Chloroform-d (for NMR)

Procedure:

-

Preparation of Methyl 3-aminopropanoate: The hydrochloride salt is typically neutralized in situ or prior to the reaction. For this synthesis, the free amine is generated from the hydrochloride salt.

-

Amide Coupling:

-

To a solution of anthracene-9-carboxylic acid in a suitable solvent, add EDC·HCl and HOBt.

-

Stir the mixture to activate the carboxylic acid.

-

Add a solution of methyl 3-aminopropanoate (the free amine) and DIPEA.

-

Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried and concentrated.

-

The crude product, methyl 3-(anthracene-9-carboxamido)propanoate, is purified by column chromatography.

-

-

Characterization: The final product is characterized by ¹H NMR spectroscopy.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in peptide synthesis, drug discovery, and proteomics. Its utility as a β-amino acid precursor allows for the introduction of unique structural and functional properties into novel molecules. A clear understanding of its chemical properties, safe handling procedures, and established experimental protocols is paramount for its successful application in the laboratory.

References

- 1. This compound | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthesis of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Solubility Profile of β-Alanine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of β-Alanine methyl ester hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility and presents an illustrative solubility profile based on qualitative descriptions and data from analogous compounds.

Introduction

β-Alanine methyl ester hydrochloride is a derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a valuable building block in the synthesis of peptides and other bioactive molecules, making it a compound of interest in pharmaceutical and biochemical research.[1] An understanding of its solubility in various solvents is critical for its application in drug formulation, synthesis, and various biological assays. This guide provides a framework for determining and understanding the solubility characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of β-Alanine methyl ester hydrochloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 103-107 °C | [4] |

| Purity | ≥98% | [1] |

Illustrative Solubility Data

While specific quantitative solubility data for β-Alanine methyl ester hydrochloride is scarce, qualitative descriptions indicate it is "highly soluble" in water, ethanol (B145695), and acetone.[5] The following table provides an illustrative summary of potential solubility values in various solvents at 25°C. These values are estimations based on available information and data for similar compounds, such as L-alanine methyl ester hydrochloride, and should be confirmed experimentally.

| Solvent | Chemical Formula | Illustrative Solubility (g/L) at 25°C |

| Water | H₂O | > 500 |

| Ethanol | C₂H₅OH | ~300 |

| Methanol | CH₃OH | > 400 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~200 |

| Acetone | C₃H₆O | Highly Soluble |

Note: These values are illustrative and intended for guidance. Experimental verification is essential. For the related compound, L-alanine methyl ester hydrochloride, the solubility is approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO.[6]

Experimental Protocol for Thermodynamic Solubility Determination

The following detailed protocol describes the recommended "shake-flask" method for determining the thermodynamic solubility of β-Alanine methyl ester hydrochloride.[7][8][9]

Materials

-

β-Alanine methyl ester hydrochloride (purity ≥98%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone) of appropriate purity (e.g., HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for determining the thermodynamic solubility of β-Alanine methyl ester hydrochloride.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of β-Alanine methyl ester hydrochloride to a series of vials. The excess solid should be visually apparent.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C, 37°C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for initial sedimentation.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of β-Alanine methyl ester hydrochloride of a known concentration in the same solvent.

-

Generate a calibration curve by preparing a series of dilutions from the standard stock solution.

-

Prepare appropriate dilutions of the filtered sample supernatant.

-

Analyze the standards and the diluted samples by HPLC. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water with a suitable buffer, and detection at a low UV wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD).

-

Determine the concentration of β-Alanine methyl ester hydrochloride in the sample dilutions by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Logical Relationship for Solubility Assessment

The decision-making process for assessing the solubility of a compound like β-Alanine methyl ester hydrochloride can be visualized as follows:

Caption: Decision tree for assessing the solubility of a research compound.

Conclusion

While precise, experimentally determined quantitative data on the solubility of β-Alanine methyl ester hydrochloride is not widely published, its chemical structure suggests good solubility in polar solvents. The provided experimental protocol offers a robust method for researchers to determine the thermodynamic solubility in various solvent systems. Such data is invaluable for the effective design of experiments, formulation development, and ensuring the reliability of biological and chemical assays involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. β-丙氨酸甲酯 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. High Purity beta-Alanine methyl ester hydrochloride 3196-73-4 Crystalline Powder [tsaminoacid.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminopropanoate hydrochloride, the methyl ester of β-alanine, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceuticals and advanced materials. The reactivity of its primary amine group is central to its synthetic utility. This technical guide provides a comprehensive analysis of the amine group's reactivity, influenced by both the molecular structure and its formulation as a hydrochloride salt. Key reactions, including N-acylation, N-alkylation, reductive amination, and Michael addition, are discussed in detail. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and experimental workflows, serving as a critical resource for professionals in drug development and chemical research.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a methyl ester. Its hydrochloride salt form enhances stability and solubility in polar solvents. The nucleophilic nature of the primary amine group is the cornerstone of its reactivity, allowing for the formation of a wide array of derivatives. However, the reactivity is modulated by several factors:

-

The Hydrochloride Salt: The amine group exists in its protonated, ammonium (B1175870) form (R-NH3+), which is not nucleophilic. To participate in nucleophilic reactions, it must be deprotonated by a base to liberate the free amine (R-NH2). The choice and stoichiometry of the base are therefore critical in controlling the reaction.

-

Electronic Effects: The adjacent methyl ester group has an electron-withdrawing effect, which can influence the basicity and nucleophilicity of the amine.

-

Steric Hindrance: As a primary amine with a linear alkyl chain, the nitrogen atom is relatively unhindered, promoting its participation in a variety of reactions.

This guide will explore these factors in the context of key synthetic transformations.

Factors Influencing Amine Reactivity

The reactivity of the amine in this compound is a balance of its inherent nucleophilicity and the influence of its molecular environment.

Basicity and pKa

Steric and Electronic Effects

The primary amine in methyl 3-aminopropanoate is sterically accessible, allowing it to react readily with a variety of electrophiles. The electron-withdrawing effect of the methyl ester group, while present, is somewhat attenuated by the intervening ethyl chain, making the amine more nucleophilic than in α-amino esters where the ester is directly adjacent to the amine.

Key Reactions of the Amine Group

The primary amine of this compound undergoes a range of characteristic reactions, making it a valuable synthon.

N-Acylation (Amide Formation)

N-acylation is a fundamental reaction for forming amide bonds, which are prevalent in pharmaceuticals and biomaterials. This reaction typically involves the treatment of the amine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.

Quantitative Data for N-Acylation

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Anthracene-9-carboxylic acid/EDC·HCl/HOBt | DIPEA | Dichloromethane | 90.3 | [2] |

| Benzoyl Chloride | Pyridine | Benzene | Not specified | General Protocol |

Experimental Protocol: N-Acylation with an Acid Chloride

A general procedure for the N-acylation of this compound is as follows:

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF). Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) at 0 °C to neutralize the hydrochloride and deprotonate the resulting ammonium salt.

-

Acylation: Slowly add the acid chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

N-Alkylation

N-alkylation introduces alkyl groups onto the amine nitrogen. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is often a more effective method for controlled mono-alkylation.

Experimental Protocol: Reductive Amination

This protocol describes a general method for the N-alkylation of this compound with an aldehyde.[3][4]

-

Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane). If starting from the hydrochloride salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.[3]

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq), to the reaction mixture. These reducing agents are selective for the iminium ion over the aldehyde.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water or a basic aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Michael Addition to Acrylates

The Michael addition of the amine to an acrylate (B77674) is a key reaction in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers used in drug and gene delivery.[5][6][7] This reaction involves the conjugate addition of the amine to the β-carbon of the acrylate.

Mechanism of Michael Addition

The mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate, forming a zwitterionic intermediate. A proton transfer then leads to the final product.[8][9]

Figure 1: Mechanism of Michael Addition.

Experimental Protocol: Synthesis of a Poly(β-amino ester) (PBAE)

This protocol is adapted from procedures for synthesizing PBAEs for gene delivery applications.[5]

-

Monomer Preparation: In a vial, combine methyl 3-aminopropanoate (as the free base, 1.0 eq) with a diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate, 0.9 eq).

-

Polymerization: Heat the mixture at 90 °C with stirring for 24-48 hours. The reaction is typically performed neat (without solvent).

-

Isolation: The resulting polymer can be used directly or dissolved in a suitable solvent like DMSO for further use.

Application in Drug Delivery: PBAE Nanoparticle Formation

A significant application of the reactivity of β-amino esters is in the synthesis of PBAEs for drug and gene delivery. The resulting polymers can be formulated into nanoparticles that encapsulate therapeutic payloads.

Workflow for PBAE/DNA Nanoparticle Formation for Gene Delivery

The following workflow outlines the steps for forming PBAE nanoparticles for the delivery of plasmid DNA (pDNA).[6][7]

Figure 2: Workflow for PBAE Nanoparticle Formation and Gene Delivery.

This workflow illustrates the synthesis of the polymer, its formulation with a genetic payload, and the subsequent steps leading to gene expression within a target cell. The protonatable amines in the PBAE backbone are crucial for both DNA condensation and facilitating endosomal escape.

Conclusion

The amine group of this compound is a reactive handle that enables a wide range of synthetic transformations. Its reactivity is governed by a predictable interplay of basicity, steric accessibility, and the electronic influence of the methyl ester. Understanding these principles is essential for its effective use in the synthesis of complex molecules, from small-molecule drugs to advanced polymeric drug delivery systems. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this valuable building block.

References

- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. gctlc.org [gctlc.org]

- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a valuable building block in the synthesis of modified peptides. As a β-amino acid derivative, its incorporation into peptide chains imparts unique structural and functional properties not found in natural peptides composed exclusively of α-amino acids. Peptides containing β-amino acids, often referred to as β-peptides, can adopt stable secondary structures, exhibit enhanced proteolytic stability, and serve as potent bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Properties and Handling

This compound is the methyl ester of β-alanine, provided as a hydrochloride salt. The presence of the methyl ester protects the carboxylic acid functionality during peptide coupling reactions.

| Property | Value | Reference |

| Synonyms | β-Alanine methyl ester hydrochloride | [1] |

| CAS Number | 3196-73-4 | [1] |

| Molecular Formula | C₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | Store at 2-8°C, keep dry | [1] |

Applications in Peptide Synthesis

The primary application of this compound is as a precursor for the introduction of β-alanine residues into peptide sequences. This is particularly relevant for the synthesis of:

-

β-Peptides and Peptidomimetics: These molecules can mimic the structure of natural peptides while offering increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.

-

Foldamers: The constrained backbone of β-peptides allows them to fold into predictable and stable secondary structures, such as helices and sheets.

-

Bioactive Peptides: Incorporation of β-alanine can alter the biological activity of a peptide, leading to the development of novel agonists or antagonists for various cellular targets.

Experimental Protocols

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often employed for the production of shorter peptides or for syntheses where purification of intermediates is desired. The following protocol details the coupling of an N-terminally protected α-amino acid to this compound.

Protocol 1: Synthesis of an Fmoc-Dipeptide-OMe using this compound

This protocol describes the coupling of Fmoc-L-Alanine to this compound to yield Fmoc-L-Ala-β-Ala-OMe.

Materials:

-

Fmoc-L-Alanine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Neutralization of Amine:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

-

Activation of Carboxylic Acid:

-

In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated Fmoc-L-Alanine solution to the solution containing the free β-alanine methyl ester.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-L-Ala-β-Ala-OMe.

-

Quantitative Data for Dipeptide Synthesis:

The following table summarizes typical yields for the synthesis of a dipeptide containing β-alanine. Actual yields may vary depending on the specific amino acids and reaction conditions.

| Dipeptide Sequence | Coupling Reagent | Yield | Reference |

| Boc-His-β-Ala | TBTU/DIPEA | 90% | [2] |

| Fmoc-Phe-Ala-OMe | Zinc dust | 89% | [3] |

| Fmoc-D-Phe-Ala-OMe | Zinc dust | 92% | [3] |

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The following protocol outlines the incorporation of an Fmoc-protected β-alanine (Fmoc-β-Ala-OH) into a growing peptide chain on a solid support. Note that for SPPS, the free acid form of the protected β-amino acid (Fmoc-β-Ala-OH) is used, not the methyl ester. A protocol for the synthesis of Fmoc-β-Ala-OH is also provided.

Protocol 2: Synthesis of Fmoc-β-Ala-OH

Materials:

-

β-Alanine

-

Sodium carbonate (Na₂CO₃)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

1,4-Dioxane

-

Diethyl ether

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve β-alanine (1.0 eq) in a 10% aqueous solution of Na₂CO₃.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add water to dilute the mixture and wash three times with diethyl ether.

-

Acidify the aqueous layer to pH 2 with 2N HCl.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-β-Ala-OH as a white solid. A typical yield for this synthesis is around 81%.[4]

Protocol 3: Incorporation of Fmoc-β-Ala-OH into a Peptide on Solid Support

This protocol assumes a standard Fmoc-SPPS workflow.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-β-Ala-OH

-

Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

-

Amino Acid Activation and Coupling (using HATU):

-

In a separate vessel, dissolve Fmoc-β-Ala-OH (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF.

-

Allow the solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Coupling Efficiency:

The coupling of β-amino acids can be more challenging than that of α-amino acids due to steric hindrance. The choice of coupling reagent is critical for achieving high efficiency.

| Coupling Reagent | Key Advantages |

| HATU | High coupling efficiency, even for sterically hindered amino acids. |

| HBTU | A reliable and commonly used coupling reagent. |

| DIC/HOBt | A cost-effective option, though may require longer reaction times. |

Visualizations

References

Application Notes and Protocols: β-Alanine Methyl Ester Hydrochloride in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

While β-alanine methyl ester hydrochloride is utilized in peptide synthesis and other biochemical research, its direct and established role in routine proteomics sample preparation is not extensively documented in current scientific literature.[1][2] This document provides an overview of standard proteomics sample preparation workflows and explores the hypothetical application of β-alanine methyl ester hydrochloride as a chemical derivatization agent. The protocols and data presented herein are representative of common proteomics methodologies and serve as a guide for experimental design.

Introduction to Proteomics Sample Preparation